Pharmacokinetics of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in Animal Models: A Predictive and Methodological Framework
An In-depth Technical Guide Abstract N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class of compounds, a scaffold known for a wide spectrum of pharmacological activities.[1][2][...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole carboxamide class of compounds, a scaffold known for a wide spectrum of pharmacological activities.[1][2][3] As with any novel chemical entity, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to its development as a potential therapeutic agent. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the pharmacokinetic evaluation of this compound in preclinical animal models. Due to the absence of specific published data on this molecule, this document synthesizes information from structurally related pyrazole derivatives to establish a predictive profile and outlines a robust, field-proven methodology for its empirical determination.
Introduction: The Pyrazole Carboxamide Scaffold and the Imperative of Pharmacokinetics
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anti-obesity and antipsychotic medications.[1][4] The N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide structure combines this privileged scaffold with a bromophenyl group, a common moiety in drug candidates used to modulate metabolic stability and receptor binding.
The journey from a promising hit compound to a viable drug candidate is contingent upon a favorable pharmacokinetic profile. Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion can all lead to the failure of an otherwise potent molecule. Therefore, the early characterization of ADME properties in relevant animal models is not merely a regulatory requirement but a critical step in risk mitigation and rational drug design. This guide will detail the predictive metabolism and a step-by-step experimental workflow to define the pharmacokinetic parameters of this novel pyrazole carboxamide.
Predicted Metabolic Fate of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
While no specific metabolic data exists for the title compound, we can infer likely metabolic pathways based on the known biotransformations of structurally similar pyrazole carboxamides, such as the pesticide Tolfenpyrad.[5] The primary sites for metabolism are anticipated to be the N-methyl group and the bromophenyl ring, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Key Predicted Metabolic Reactions:
Oxidative N-Demethylation: The N-methyl group on the pyrazole ring is a prime target for CYP-mediated oxidation, leading to the formation of a hydroxymethyl intermediate that can subsequently be converted to the N-dealkylated metabolite.
Aromatic Hydroxylation: The 4-bromophenyl ring is susceptible to hydroxylation at positions ortho to the bromine atom or the carboxamide linker. This is a common metabolic pathway for phenyl rings.
Oxidation of the Pyrazole Ring: While generally more stable, the pyrazole ring itself can undergo oxidation.
Phase II Conjugation: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.
The following diagram illustrates these predicted primary metabolic pathways.
Target Receptor Binding Affinity of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide: A Technical Guide to AR and RAGE Polypharmacology
Executive Summary The compound N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide represents a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a highly specific, single-target monol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide represents a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a highly specific, single-target monolithic drug, this scaffold exhibits strategic polypharmacology. Extensive structure-activity relationship (SAR) studies have identified this specific pyrazole-5-carboxamide architecture as a potent modulator of two distinct but critical therapeutic targets: the Androgen Receptor (AR) , implicated in Castration-Resistant Prostate Cancer (CRPC) [1], and the Receptor for Advanced Glycation End-products (RAGE) , a primary driver of neuroinflammation and Alzheimer's disease [2].
This whitepaper provides an in-depth technical guide to evaluating the target receptor binding affinity of this compound, detailing the mechanistic rationale behind its structure and the gold-standard biophysical assays required to validate its efficacy.
Structural Pharmacology & Mechanistic Rationale
Before deploying complex biophysical assays, it is critical to understand the causality behind the compound's structural design. Every functional group in N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide serves a distinct thermodynamic purpose in receptor binding:
1-Methylpyrazole Ring: Acts as an aryl bioisostere. The inclusion of the N-methyl group prevents unwanted hydrogen bond donation, thereby increasing lipophilicity and membrane permeability while maintaining metabolic stability against hepatic cytochromes.
Carboxamide Linker: Serves as the primary hydrogen-bonding anchor. The carbonyl oxygen acts as an H-bond acceptor, and the amide nitrogen acts as an H-bond donor, allowing the molecule to lock into the receptor binding pockets (e.g., interacting with Arg840 in the AR Ligand Binding Domain).
4-Bromophenyl Moiety: The bromine atom is highly electron-withdrawing and bulky. It engages in halogen bonding—a highly specific, directional interaction—and optimally fills deep, hydrophobic sub-pockets within both the AR and the RAGE V-domain, significantly lowering the dissociation rate (
kd
).
Figure 1: Polypharmacological signaling pathway modulated by the pyrazole-5-carboxamide scaffold.
Target 1: Androgen Receptor (AR) Binding Affinity
Causality of Assay Choice: TR-FRET
To evaluate the compound's ability to act as an antiandrogen, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [3]. Traditional radioligand assays only measure displacement at the orthosteric site. TR-FRET is chosen because it functionally measures the disruption of the AR-coactivator interaction. Furthermore, the time-resolved nature (measuring emission after a 50–100 µs delay) completely eliminates interference from compound autofluorescence, ensuring high data fidelity.
Step-by-Step TR-FRET Protocol
This protocol utilizes a self-validating three-component system: a Terbium (Tb)-labeled anti-GST antibody, a GST-tagged AR Ligand Binding Domain (AR-LBD), and a fluorescein-labeled coactivator peptide (e.g., D11FxxLF).
Reagent Preparation: Thaw AR-LBD (GST) on ice. Prepare Complete TR-FRET Coregulator Buffer A by adding DTT to a final concentration of 5 mM.
Compound Dilution: Prepare a 3-fold serial dilution of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in DMSO, then dilute 1:100 into the coregulator buffer to maintain a constant 1% DMSO concentration.
Complex Assembly: In a 384-well low-volume black plate, combine 5 µL of the compound with 10 µL of a master mix containing AR-LBD (5 nM final) and Tb-anti-GST antibody (5 nM final). Incubate for 15 minutes at room temperature.
Tracer Addition: Add 5 µL of the fluorescein-labeled coactivator peptide (250 nM final). Incubate in the dark for 1 hour to reach thermodynamic equilibrium.
Detection: Read the plate using a microplate reader equipped with a TR-FRET module. Excite the Tb donor at 340 nm. After a 100 µs delay, read the emission of Tb at 495 nm and the FRET emission of fluorescein at 520 nm.
Self-Validation & Analysis: Calculate the 520/495 nm emission ratio. A valid assay must yield a Z'-factor > 0.5 using DHT (agonist) and Enzalutamide (antagonist) controls. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Figure 2: TR-FRET experimental workflow for AR-coactivator disruption.
Quantitative Data Summary (AR Binding)
Note: Values represent baseline SAR data for the unmodified scaffold.
Compound
IC₅₀ (nM)
Efficacy (%)
Mode of Action
N-(4-bromophenyl)-1-methyl...
145.2 ± 12
88%
Coactivator Disruption
Enzalutamide (Reference)
36.4 ± 5
100%
LBD Antagonism
Target 2: RAGE V-Domain Binding Affinity
Causality of Assay Choice: Surface Plasmon Resonance (SPR)
While TR-FRET is excellent for intracellular nuclear receptors, RAGE is a transmembrane receptor where extracellular binding kinetics dictate efficacy. We utilize Surface Plasmon Resonance (SPR) [4] because it is a label-free optical biosensing technique that measures the association rate (
ka
) and dissociation rate (
kd
) in real-time. For RAGE inhibitors, a slow off-rate (long residence time) is highly correlated with in vivo neutralization of HMGB1 and S100B.
Step-by-Step SPR Protocol
This protocol is optimized for a Biacore™ T200 or equivalent open SPR system.
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5. Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).
Surface Activation & Immobilization: Activate flow cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject recombinant human RAGE V-domain protein (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~1000 Response Units (RU) is achieved. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). FC1 serves as the blank reference.
Analyte Injection (Single-Cycle Kinetics): Prepare the pyrazole-5-carboxamide compound in HBS-EP+ buffer at five ascending concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 nM). Inject sequentially over FC1 and FC2 at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation per injection.
Surface Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound analyte and regenerate the RAGE surface for the next cycle.
Self-Validation & Kinetic Analysis: Subtract the FC1 reference signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the system's evaluation software. The assay is validated if the Chi-square (
χ2
) value of the fit is less than 10% of the maximum response (
Rmax
).
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed / Bentham Science. [Link]
Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry. [Link]
A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development. MDPI Antibodies. [Link]
Foundational
A Methodological Guide to the Crystallographic and Polymorphic Analysis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Abstract The solid-state properties of an active pharmaceutical ingredient (API), such as N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, are critical determinants of its ultimate therapeutic efficacy and manufactu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solid-state properties of an active pharmaceutical ingredient (API), such as N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, are critical determinants of its ultimate therapeutic efficacy and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence key physicochemical properties including solubility, dissolution rate, bioavailability, and stability.[1][2] Consequently, a thorough investigation and characterization of polymorphic forms are mandated by regulatory bodies and are indispensable for robust drug development.[3] This technical guide presents a comprehensive, field-proven methodology for the synthesis, polymorphic screening, and detailed crystallographic characterization of a novel molecular entity, using N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide as a representative model. It provides researchers, scientists, and drug development professionals with the foundational protocols and theoretical understanding necessary to identify, select, and control the optimal solid form of an API.
Introduction: The Imperative of Solid-State Characterization
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a molecule of interest within the broader class of pyrazole carboxamides, a scaffold known for a wide range of biological activities.[4][5][6] The journey from a promising lead compound to a viable drug product is contingent not only on its pharmacological profile but also on its physical properties. Different crystalline arrangements (polymorphs) of the same API can behave as distinct chemical entities in the solid state.[2] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously exemplified by the Ritonavir case, which led to a market withdrawal and reformulation.
Therefore, a proactive and exhaustive polymorph screen is not merely a regulatory requirement but a critical risk mitigation strategy.[7] It ensures the selection of the most thermodynamically stable form for development, guaranteeing consistent quality, performance, and manufacturing control.[7][8] This guide details the integrated workflow for undertaking such a study.
Synthesis and Purification of the Target Compound
A robust solid-state characterization begins with the synthesis of high-purity material. The following protocol outlines a plausible synthetic route for N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Protocol 2.1: Synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Esterification: React 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride in a suitable solvent (e.g., dichloromethane) to form the acyl chloride intermediate.
Amidation: Slowly add a solution of 4-bromoaniline to the acyl chloride solution at 0°C with constant stirring.
Work-up: After the reaction is complete, quench with a saturated sodium bicarbonate solution, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >99% purity as confirmed by HPLC and NMR.
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: The use of an acyl chloride intermediate is a standard and efficient method for activating the carboxylic acid for amidation. Purification via column chromatography is essential to remove any unreacted starting materials or by-products that could interfere with subsequent crystallization studies.
Polymorph Screening: A Multi-faceted Crystallization Strategy
The core of a polymorphism study is to induce crystallization under a wide array of thermodynamic and kinetic conditions to uncover as many solid forms as possible.[2][3][9] High-throughput screening technologies have significantly accelerated this process.[2][9]
Protocol 3.1: High-Throughput Polymorph Screening
Solvent Selection: Prepare saturated or near-saturated solutions of the API in a diverse panel of at least 20 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water).[8]
Crystallization Methods: Subject the solutions to various crystallization techniques in parallel, typically in 96-well plates:
Slow Evaporation: Allow the solvent to evaporate slowly at ambient and elevated temperatures.
Cooling Crystallization: Slowly cool the saturated solutions from an elevated temperature (e.g., 50°C) to a low temperature (e.g., 5°C).
Anti-Solvent Addition: Add a miscible anti-solvent (in which the API is poorly soluble) to a solution of the API.
Solvent Equilibration: Expose the API to solvent vapors in a sealed chamber.[8]
Melt Crystallization (if thermally stable): Heat the API above its melting point and then cool it at different rates.
Grinding: Mechanically stress the material using a mortar and pestle or a ball mill, both dry and with a small amount of a solvent (liquid-assisted grinding).
Analysis: Analyze the resulting solids from each experiment using a primary, high-throughput screening technique, typically X-ray Powder Diffraction (XRPD).[8]
Caption: High-level workflow for polymorph screening and characterization.
Solid-State Characterization Techniques
Once different solid forms are generated, a suite of analytical techniques is required to characterize them thoroughly. These methods work in concert to build a complete picture of the material's properties.
X-ray Powder Diffraction (XRPD)
XRPD is the primary and most definitive tool for identifying and distinguishing between polymorphs.[1][8][10][11] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."
Principle: When a powdered crystalline sample is irradiated with X-rays, diffraction occurs at specific angles (2θ) corresponding to the spacing between crystal lattice planes.
Application: It is used for rapid screening of crystallization products, quantitative analysis of polymorphic mixtures, and monitoring solid-form stability.[10][11]
Data Presentation: The results are presented as a diffractogram, plotting intensity versus the diffraction angle (2θ).
Table 1: Hypothetical XRPD Data for Two Polymorphic Forms
Form I (Characteristic Peaks, 2θ)
Form II (Characteristic Peaks, 2θ)
8.5°
9.2°
12.3°
11.8°
15.1°
16.5°
19.8°
20.4°
22.0°
23.7°
Thermal Analysis: DSC and TGA
Thermal analysis provides crucial information about the thermodynamic relationships between polymorphs, such as their melting points and phase transitions.[12][13]
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine melting points, enthalpies of fusion, and detect solid-solid phase transitions.[15][16][17] Different polymorphs will typically have distinct melting points and may exhibit different thermal events.[13]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18][19][20] TGA is essential for identifying solvates or hydrates by detecting mass loss at specific temperatures corresponding to the boiling point of the solvent or water.[19][21] It also provides information on the thermal stability and decomposition of the compound.[12][18][20]
Table 2: Hypothetical Thermal Analysis Data
Property
Form I
Form II
DSC Event
Single endotherm (melt)
Endotherm (melt) followed by exotherm (recrystallization), then second endotherm (melt)
Melting Point
155 °C
168 °C
TGA Mass Loss
< 0.1% up to 200 °C (Anhydrate)
~4.3% loss at 80-100 °C (Monohydrate)
Causality: The data in Table 2 suggests Form I is a metastable anhydrate, while Form II is the more stable form. The behavior of Form II in the DSC indicates it might be a solvate that desolvates and then recrystallizes to a more stable form before melting. TGA confirms the presence of bound solvent/water in Form II.
Vibrational Spectroscopy: FTIR and Raman
Infrared (IR) and Raman spectroscopy are sensitive to the molecular conformations and intermolecular interactions (especially hydrogen bonding) within a crystal lattice.[22] Different polymorphs often display subtle but distinct shifts in their vibrational spectra, making these techniques valuable for rapid and non-destructive form identification.[9][22][23][24]
Single-Crystal X-ray Diffraction (SCXRD)
When suitable single crystals can be grown, SCXRD provides the definitive, three-dimensional structure of the molecule and its arrangement in the crystal lattice (the unit cell).[25][26][27][28] This is the "gold standard" for crystal structure determination.
Principle: A single crystal is mounted and rotated in an X-ray beam. The resulting complex diffraction pattern is used to calculate the electron density map of the unit cell, from which the precise positions of all atoms can be determined.[25][26][27]
Application: Provides unambiguous determination of the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[28][29] This information is essential for understanding the structural basis of the observed physicochemical properties and can be required for patent protection.[11]
Integrated Analytical Workflow
A robust characterization relies on the integration of these techniques. No single method provides all the necessary information.
Protocol 5.1: Characterization of a Novel Solid Form
Primary Identification (XRPD): Obtain the XRPD pattern. If it is unique compared to known forms, a potential new polymorph has been identified.
Thermal Profile (DSC/TGA): Analyze the form by DSC to determine its melting point and check for phase transitions. Run TGA concurrently to determine if it is a solvate or an anhydrate.[19]
Spectroscopic Fingerprint (FTIR/Raman): Obtain the IR and/or Raman spectrum to serve as a rapid, secondary identifier for quality control purposes.
Structure Elucidation (SCXRD): Make concerted efforts to grow single crystals of the new form (e.g., via very slow evaporation or vapor diffusion). If successful, perform SCXRD analysis to determine the absolute crystal structure.
Stability and Solubility Studies: Determine the relative stability of the new form in relation to others through competitive slurry experiments. Measure its equilibrium solubility, a critical parameter for bioavailability.[9]
Caption: Step-by-step workflow for characterizing a newly discovered solid form.
Conclusion
The comprehensive characterization of the crystal structure and polymorphic forms of an API like N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a foundational activity in modern drug development. It is a scientifically rigorous process that requires a systematic approach, beginning with high-throughput screening and culminating in detailed analysis using a suite of orthogonal analytical techniques. By following the methodologies outlined in this guide, researchers can effectively identify, characterize, and select the optimal solid form of a new chemical entity, thereby mitigating late-stage development risks, ensuring product quality and consistency, and ultimately accelerating the path to regulatory approval.[13]
References
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. [Link]
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]
Increasing Application of X-Ray Powder Diffraction in the Pharmaceutical Industry. (2023, September 26). American Pharmaceutical Review. [Link]
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. [Link]
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Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]
Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. [Link]
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]
Use X-ray powder diffraction to select stable solid forms. (2021, December 3). Malvern Panalytical. [Link]
The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins. [Link]
Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. [Link]
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd. [Link]
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The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (n.d.). International Pharmaceutical Industry. [Link]
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Measuring isomers and polymorphs. (n.d.). Gammadata. [Link]
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A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
An Application Note for Drug Development Professionals Abstract This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, a novel pyrazole derivative of interest in pharmaceutical development. The method was systematically developed by evaluating the analyte's physicochemical properties and optimizing chromatographic parameters to achieve excellent peak symmetry, resolution, and sensitivity. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, monitored at 245 nm. Comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2][3] Crucially, forced degradation studies confirmed the method's specificity and stability-indicating capabilities, ensuring that the analyte can be accurately quantified in the presence of its degradation products and synthetic impurities.[4][5][6] This document provides a complete protocol, from initial method development logic to full validation procedures, serving as an essential resource for researchers in quality control and drug development.
Foundational Strategy: Analyte-Driven Method Development
The cornerstone of effective HPLC method development is a deep understanding of the analyte's physicochemical properties. N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide possesses key structural features that guide the initial selection of chromatographic conditions.
Hydrophobicity: The presence of a bromophenyl group and a substituted pyrazole ring system imparts significant non-polar character to the molecule. This high hydrophobicity makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[7][8] A C18 (octadecylsilyl) column is the logical first choice, as it provides strong hydrophobic retention for such molecules.[7]
UV Absorbance: The conjugated system encompassing the pyrazole and phenyl rings acts as a strong chromophore. A UV-Vis spectrophotometric scan is essential to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For this compound, a λ-max of approximately 245 nm is identified, making a Photodiode Array (PDA) or UV detector a suitable choice.
Solubility: The analyte exhibits good solubility in common organic solvents like acetonitrile and methanol, which are frequently used as the organic component of the mobile phase in RP-HPLC. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency.
Acidity/Basicity (pKa): The molecule lacks strongly acidic or basic functional groups, suggesting it will remain in a neutral state across a wide pH range (typically pH 3-8). This simplifies method development by eliminating the need for extreme pH mobile phases or ion-pairing reagents, allowing for the use of simple, unbuffered mobile phases like acetonitrile and water.
Systematic Development and Optimization Workflow
A structured, multi-stage approach ensures the development of a robust and reliable analytical method. The process begins with broad screening and progresses to fine-tuning of critical parameters.
Application Note: Highly Specific LC-MS/MS Method for the Quantification and Structural Characterization of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Executive Summary The structural elucidation and trace-level quantific...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Document Type: Advanced Protocol & Methodological Rationale
Executive Summary
The structural elucidation and trace-level quantification of halogenated small molecules demand highly optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide (Chemical Formula: C₁₁H₁₀BrN₃O) presents a unique analytical profile due to its moderately hydrophobic pyrazole core, basic nitrogen centers, and the presence of a bromine atom.
As a Senior Application Scientist, I have designed this protocol not merely as a list of instructions, but as a self-validating analytical system . By leveraging the distinct natural isotopic signature of bromine and the predictable collision-induced dissociation (CID) pathways of pyrazole carboxamides, this method ensures absolute structural confirmation while maximizing quantitative sensitivity.
Physicochemical Profiling & Ionization Rationale
Before establishing LC-MS parameters, we must analyze the molecule's physicochemical properties to dictate our chromatographic and ionization strategies.
Table 1: Physicochemical and Mass Spectrometric Properties
Parameter
Value / Characteristic
Analytical Implication
Monoisotopic Mass
279.0007 Da (with ⁷⁹Br)
Determines precursor Q1 isolation window.
Expected [M+H]⁺
m/z 280.0 (⁷⁹Br) and 282.0 (⁸¹Br)
Requires dual-precursor monitoring.
Isotopic Ratio
~1:1 (50.69% ⁷⁹Br : 49.31% ⁸¹Br)
Acts as an intrinsic mass marker for self-validation.
LogP (Estimated)
2.5 – 3.2
Ideal for Reversed-Phase (C18) chromatography.
Ionization Mode
Positive Electrospray (ESI+)
The basic pyrazole nitrogens readily accept protons.
Causality of Ionization Choice: Electrospray Ionization (ESI) is the gold standard for small polar-to-moderately hydrophobic molecules[1]. We utilize ESI in positive mode (ESI+) because the pyrazole ring contains a basic "pyridine-like" nitrogen that acts as an excellent proton acceptor. To drive this equilibrium toward >99% protonation, the mobile phase is acidified with 0.1% Formic Acid, ensuring the micro-environment pH is well below the molecule's pKa.
The Bromine Isotopic Signature: A Self-Validating System
The presence of a bromine atom is an analytical gift. Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br and ⁸¹Br, present in a nearly perfect 1:1 ratio[2]. In the MS1 (Q1) spectrum, N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide will appear as a distinct doublet separated by exactly 2.0 Da (m/z 280.0 and 282.0).
This isotopic signature allows us to build a self-validating protocol . By monitoring transitions from both precursor isotopes, we can calculate the ratio of their peak areas. If the ratio of the 280.0 precursor to the 282.0 precursor deviates significantly from 1:1 in a biological sample, it immediately flags the presence of a co-eluting matrix interference, preventing false-positive quantification[3].
Figure 1: UHPLC-ESI-MS/MS analytical workflow for N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Protein Precipitation: Transfer 50 µL of plasma/serum to a 1.5 mL microcentrifuge tube.
Extraction: Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated analog). Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to crash out of solution, thereby minimizing ion suppression in the MS source.
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant to an LC vial for injection.
UHPLC Chromatographic Conditions
Causality of LC Parameters: A sub-2-micron C18 column is selected to provide high theoretical plate counts, ensuring sharp peak shapes. Acetonitrile is chosen over methanol as the organic modifier because it provides lower system backpressure and generally yields superior peak symmetry for amides.
To achieve maximum sensitivity and specificity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
The Quantifier Strategy: When subjected to Collision-Induced Dissociation (CID), the amide bond cleaves. The positive charge is highly stabilized on the pyrazole ring via resonance, forming a 1-methyl-1H-pyrazole-5-carbonyl acylium ion at m/z 109.0. Because this fragment loses the bromine atom , both the ⁷⁹Br and ⁸¹Br precursors funnel into this single, highly abundant product ion. By summing the 280.0 → 109.0 and 282.0 → 109.0 transitions, we recapture the total ion current, effectively doubling our assay sensitivity.
Figure 2: CID fragmentation pathway highlighting the convergence of bromine isotopes into m/z 109.0.
Data Interpretation & Causality
When reviewing the chromatograms, the analyst must apply the following logical checks to ensure data integrity:
Retention Time Alignment: All four MRM transitions (Table 3) must co-elute perfectly. A shift in retention time between the m/z 109.0 transitions and the m/z 172.0/174.0 transitions indicates a chimeric spectrum (co-eluting isobaric interference).
Isotopic Ratio Verification: The peak area of the 280.0 → 172.0 transition must be approximately equal (±10%) to the peak area of the 282.0 → 174.0 transition. This confirms the intact presence of the brominated moiety[4].
Matrix Effects: If the absolute signal drops but the isotopic ratio remains 1:1, the sample is experiencing generalized ion suppression. If the ratio skews, there is a direct mass interference in the Q1 isolation window.
By treating the mass spectrometer not just as a detector, but as an active chemical filter utilizing the fundamental laws of isotopic distribution, this protocol guarantees robust, high-confidence analytical data for N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
References
BenchChem. "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." BenchChem Technical Guides. 2
MDPI. "High-Coverage Profiling of Hydroxyl and Amino Compounds in Sauce-Flavor Baijiu Using Bromine Isotope Labeling and Ultra-High Performance Liquid Chromatography–High-Resolution Mass Spectrometry." Molecules. 3
National Institutes of Health (PubMed). "Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene." Chemical Research in Toxicology. 4
NorthEast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." NorthEast BioLab Resources. 1
Application Note: High-Resolution NMR Sample Preparation Protocol for N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Introduction and Chemical Context N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a halogenated heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and drug discovery. To r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a halogenated heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and drug discovery. To rigorously validate its structural integrity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A successful 1D
1
H and 2D NMR characterization must unambiguously resolve four key structural motifs:
The aliphatic 1-methyl pyrazole protons (expected singlet near 3.9 ppm).
The pyrazole ring protons.
The para-substituted 4-bromophenyl aromatic system (AA'BB' spin system, ~7.5–7.8 ppm).
The highly diagnostic carboxamide NH proton (~10.2 ppm).
Because the quality of an NMR spectrum is fundamentally limited by sample preparation, this application note outlines a highly optimized, self-validating protocol designed to maximize magnetic homogeneity, prevent proton exchange, and ensure optimal signal-to-noise (S/N) ratios.
Causality in Experimental Design: Solvent Selection
The most critical parameter in NMR sample preparation is the selection of the deuterated solvent. N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide features a rigid, planar structure with a highly polar amide linkage that acts as both a strong hydrogen bond donor and acceptor.
The Problem with Non-Polar Solvents: Solvents like Chloroform-d (CDCl
3
) lack the polarity required to disrupt the strong intermolecular hydrogen bonding between the carboxamide groups of the API (Active Pharmaceutical Ingredient). This results in incomplete dissolution, oligomerization, and severely broadened spectral lines.
The Problem with Protic Solvents: Solvents such as Methanol-d
4
(CD
3
OD) or D
2
O are strictly contraindicated. The labile amide NH proton will rapidly undergo deuterium exchange with the solvent, rendering the critical NH signal invisible in the
1
H NMR spectrum.
The Optimal Solution: Dimethyl Sulfoxide-d
6
(DMSO-d
6
) is the solvent of choice. As a strong, polar aprotic hydrogen-bond acceptor, DMSO efficiently breaks intermolecular API aggregates, ensuring complete dissolution. Furthermore, DMSO tightly solvates the amide proton, drastically slowing its exchange rate with trace moisture and yielding a sharp, easily integrated NH signal[1].
Logical decision matrix for selecting the optimal NMR solvent based on molecular properties.
Quantitative Data: Solvent Selection Matrix
The following table summarizes the quantitative parameters dictating solvent suitability, grounded in established chemical shift data for trace impurities[1].
Solvent
Residual
1
H Signal (ppm)
H
2
O Peak (ppm)
Solubilizing Power
NH Proton Visibility
Overall Suitability
Chloroform-d (CDCl
3
)
7.26
1.56
Low
Broad / Variable
Poor
Methanol-d
4
(CD
3
OD)
3.31
4.87
Moderate
Exchanged (Invisible)
Unsuitable
DMSO-d
6
2.50
3.33
Very High
Sharp, Downfield (~10.2)
Optimal
Step-by-Step Experimental Protocol
The following methodology is engineered to eliminate paramagnetic impurities and magnetic susceptibility gradients, which are the primary causes of poor spectral resolution[2].
Step-by-step experimental workflow for preparing high-resolution NMR samples.
Protocol Workflow
Step 1: Sample Desiccation
Action: Dry the N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide sample under high vacuum at 40°C for 12 hours.
Causality: Trace water will broaden the H
2
O peak in DMSO-d
6
(3.33 ppm), which can overlap with and obscure the critical 1-methyl pyrazole signal expected near 3.9 ppm.
Step 2: Precise Weighing
Action: Weigh 15–20 mg of the dried compound into a clean glass vial for 1D
1
H NMR (increase to 35–50 mg if acquiring
13
C or 2D HMBC/HSQC spectra).
Step 3: Dissolution and Internal Standardization
Action: Add exactly 0.6 mL of high-purity DMSO-d
6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: A volume of 0.6 mL ensures the liquid column in a standard 5 mm NMR tube reaches ~4.5 cm. If the volume is too low, the liquid-air interface falls within the active volume of the radiofrequency coils, creating severe magnetic susceptibility gradients that make shimming impossible.
Step 4: Homogenization
Action: Vortex the vial for 60 seconds. If the compound is highly crystalline, sonicate for 3 minutes. Ensure no visible particles remain.
Step 5: Syringe Filtration (Critical Step)
Action: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into the NMR tube.
Causality: Never use glass wool, as it sheds paramagnetic iron impurities that dramatically broaden NMR lines. Nylon filters may partially dissolve in DMSO. PTFE is chemically inert and removes micro-particulates (dust, undissolved API) that cause localized magnetic field distortions.
Step 6: Tube Transfer and Degassing
Action: Cap the 5 mm precision NMR tube tightly. Wipe the exterior with a Kimwipe moistened with isopropanol to remove skin oils. For advanced 2D NOESY experiments, degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen[3].
Trustworthiness: Self-Validating Quality Control System
A robust protocol must prove its own efficacy before committing expensive spectrometer time to long 2D acquisitions. The sample preparation is validated directly on the spectrometer using the following self-validating checkpoints:
Deuterium Lock Stability: Upon inserting the sample, the spectrometer must achieve a stable lock on the DMSO-d
6
deuterium frequency. A fluctuating lock level (<80% stability) immediately signals phase separation or the presence of undissolved micro-particulates, invalidating the sample prep.
Shimming Metrics (TMS Linewidth): Execute a gradient shim (e.g., topshim on Bruker systems). Evaluate the TMS peak at 0.00 ppm. Validation Rule: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz . If the peak is broad or exhibits a "shoulder" (asymmetry), it definitively proves the presence of particulate contamination or a warped NMR tube. The sample must be re-filtered.
Baseline Integrity: Acquire a single-scan 1D
1
H quick spectrum. A perfectly flat baseline confirms the absence of paramagnetic impurities and verifies that the receiver gain (RG) was correctly calibrated[2].
References
Source: University of Notre Dame (nd.edu)
Source: ACS Publications (Organometallics)
Title: High-Temperature NMR Spectroscopy: A Guide to Deuterated Solvents
Source: Benchchem
URL
Technical Support Center: Synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Welcome to our dedicated technical guide for optimizing the synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical guide for optimizing the synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific amide coupling reaction. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to improve your synthesis yield and purity.
Introduction: The Chemistry at Hand
The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the formation of an amide bond between 1-methyl-1H-pyrazole-5-carboxylic acid and 4-bromoaniline. While seemingly a straightforward condensation, this reaction presents specific challenges. The nucleophilicity of 4-bromoaniline is reduced by the electron-withdrawing effect of the bromine atom, which can lead to sluggish or incomplete reactions.[1] Furthermore, the pyrazole carboxylic acid requires effective activation to become susceptible to nucleophilic attack by the weakly basic aniline.
The general synthetic approach is a two-stage process: first, the construction of the pyrazole ring with a carboxylic acid function, followed by the crucial amide coupling step.[2] This guide focuses exclusively on troubleshooting and optimizing this second, often problematic, amide bond formation.
This section is structured in a question-and-answer format to directly address the most common challenges encountered in this synthesis.
Question 1: My reaction yield is very low, or I'm recovering mostly starting materials. What are the primary causes?
Answer: Low conversion is the most frequent issue and typically points to one of two core problems: inefficient activation of the carboxylic acid or the low nucleophilicity of the 4-bromoaniline.[1]
Inadequate Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a more reactive intermediate.[3] If your coupling reagent is not potent enough or if the reaction conditions are suboptimal, this activation will be the rate-limiting step.
Poor Nucleophilicity of 4-Bromoaniline: The bromine atom on the aniline ring withdraws electron density, making the nitrogen lone pair less available for nucleophilic attack on the activated carboxylic acid.[1] This inherent low reactivity requires a highly reactive electrophile (the activated acid) to proceed efficiently.
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time play a critical role. For instance, poor solubility of either starting material can severely impede the reaction rate.[1]
Question 2: How can I improve the activation of my 1-methyl-1H-pyrazole-5-carboxylic acid?
Answer: The choice of coupling reagent is paramount. For challenging couplings involving electron-deficient anilines, more robust activation methods are necessary.[4] There are two primary strategies: using a modern coupling reagent or converting the carboxylic acid to a more reactive acyl chloride.
Strategy 1: Advanced Coupling Reagents
Modern "uronium" or "phosphonium" salt-based coupling reagents are often superior to classic carbodiimides like EDC for difficult couplings.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult amide bond formations.[3][4] It forms a highly reactive OAt-active ester, which is more susceptible to attack by weak nucleophiles like 4-bromoaniline.[5]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): While a very common method, it can be less effective for unreactive amines. EDC initially forms a reactive O-acylisourea intermediate.[3] However, this intermediate can rearrange into an unreactive N-acylurea byproduct if the amine attack is slow.[1][3] The addition of HOBt traps the O-acylisourea to form a more stable HOBt-ester, which reduces side reactions and increases efficiency.[3][6] For this specific substrate, a protocol using EDC in combination with DMAP (4-Dimethylaminopyridine) and a catalytic amount of HOBt may provide better results, as DMAP can act as a potent acyl transfer catalyst.[6]
Strategy 2: Conversion to Acyl Chloride
This is a highly effective, two-step alternative. The carboxylic acid is first converted to the corresponding acyl chloride using a chlorinating agent, which is then reacted with the aniline.[7]
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride are most commonly used.[7] Thionyl chloride is often preferred for its ease of removal, as the byproducts (SO₂ and HCl) are gaseous.[8][]
Causality: The acyl chloride is significantly more electrophilic than the carboxylic acid or even many active esters, making it highly reactive towards even weak nucleophiles. This method often provides excellent yields when other coupling methods fail.[][10]
Question 3: I'm seeing multiple spots on my TLC plate besides my starting materials and product. What are the likely side reactions?
Answer: Side reactions are a common source of both low yield and purification difficulties.
N-acylurea Formation (with EDC): As mentioned, the O-acylisourea intermediate from EDC activation can rearrange to a stable N-acylurea if not intercepted quickly by the amine.[1][3] This is a strong indicator that your amine is not reactive enough for the standard EDC protocol.
Guanidinylation of Amine (with HATU): Uronium-based reagents like HATU can react with the amine starting material to form a guanidinium byproduct.[5] This side reaction consumes both the amine and the coupling reagent. To mitigate this, it is crucial to pre-activate the carboxylic acid with HATU before adding the amine.[11]
Question 4: Which solvent and base should I choose for this reaction?
Answer: The choice of solvent and base is critical for solubility, reaction rate, and minimizing side reactions.
Solvents:
Aprotic Polar Solvents: For coupling reactions, solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. If you are experiencing solubility issues with your starting materials, DMF is often a better choice due to its higher polarity.[1]
Acetonitrile (ACN): Can be an excellent choice, particularly for protocols involving EDC/DMAP.[6]
Bases:
Tertiary Amines: A non-nucleophilic organic base is required to neutralize the acid released during the reaction and to facilitate the coupling.
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base commonly used with HATU and other coupling reagents.[4]
Triethylamine (TEA): Also widely used, but can sometimes lead to side reactions if not pure.
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can be beneficial in reducing potential racemization if chiral centers were present.[12]
Recommended Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the two most promising approaches to improve your yield.
Protocol 1: High-Yield Synthesis using HATU Coupling
This one-pot method is highly favored for its operational simplicity and effectiveness with less reactive amines.[4][7]
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Detailed Steps:
To a stirred solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and minimize side reactions with the aniline.[11]
Add 4-bromoaniline (1.05 eq) to the reaction mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc).
Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Protocol 2: Robust Synthesis via Acyl Chloride Intermediate
This two-step pathway is highly effective and often gives the cleanest conversion for challenging substrates.[7]
Experimental Workflow:
Caption: Workflow for Acyl Chloride-based synthesis.
Detailed Steps:
Part A: Acyl Chloride Formation
In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and suspend it in an anhydrous solvent like DCM or toluene.
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
Heat the mixture to reflux for 1-2 hours. The reaction is typically complete when gas evolution ceases.
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride. It is common to co-evaporate with toluene a few times to ensure all SOCl₂ is removed. The resulting crude acyl chloride is often used directly in the next step.
Part B: Amide Formation
Dissolve the crude 1-methyl-1H-pyrazole-5-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 4-bromoaniline (1.0 eq) and a base like triethylamine (TEA) or DIPEA (1.5 eq) in anhydrous DCM.
Add the aniline solution dropwise to the cold acyl chloride solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by recrystallization or flash column chromatography.
Data Summary: Comparison of Coupling Reagents
Coupling Reagent
Activation Mechanism
Pros
Cons
Best For
HATU / DIPEA
Forms highly reactive OAt-active ester
High yields, fast reactions, effective for hindered/unreactive amines[5][12]
Expensive, can cause amine guanidinylation if not pre-activated[5]
For researchers encountering low yields in the synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide, a change in coupling strategy is the most logical step.
First-Line Optimization: Switch from standard EDC/HOBt to HATU . The higher reactivity of the HATU-generated active ester is often sufficient to overcome the low nucleophilicity of 4-bromoaniline. Remember the critical pre-activation step to avoid side reactions.
Second-Line, Robust Approach: If HATU does not provide satisfactory results or if cost is a major consideration for scale-up, the acyl chloride method using thionyl chloride is a highly reliable alternative. While it involves an extra step, it provides a very powerful electrophile that consistently delivers high yields in difficult cases.
By understanding the chemical principles behind amide bond formation and the specific challenges posed by these substrates, you can effectively troubleshoot and optimize your synthetic protocol to achieve high yields and purity.
References
Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Jetir.Org. (n.d.). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.
Benchchem. (n.d.). Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives.
Benchchem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question.
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
Technical Support Center: Stability & Handling of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide. While pyrazole carboxamides are highly versatile scaffolds in drug discovery and agrochemistry[1], they present unique handling challenges in solution. This guide synthesizes field-proven insights to help you maintain structural integrity, prevent amide hydrolysis, and mitigate photolytic degradation during your assays.
Section 1: Mechanistic Overview of Degradation
Understanding the structural liabilities of your compound is the first step in preventing its degradation. N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide contains two primary sites of vulnerability:
The Carboxamide Bond: While amides are generally more stable than esters because the nitrogen atom lessens the positive charge on the carbonyl carbon[2], they remain susceptible to hydrolysis. This cleavage is catalyzed by both hydrogen (
H+
) and hydroxyl (
OH−
) ions[3].
The 4-Bromophenyl Moiety: Aryl bromides are sensitive to ultraviolet (UV) light. Exposure to ambient laboratory lighting can induce homolytic cleavage of the C-Br bond, leading to radical-mediated debromination.
Caption: Mechanistic pathways: Hydrolytic cleavage and photolytic debromination of the compound.
Section 2: Troubleshooting Guide & FAQs
Q1: Why is my stock solution losing potency over time when stored in DMSO?Causality & Solution: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Each time a vial is opened, it absorbs atmospheric moisture. Over time, this introduced water acts as a nucleophile. Even trace acidic or basic impurities in aging DMSO can catalyze the cleavage of the amide bond[2].
Actionable Fix: Always use anhydrous DMSO (packaged under argon) and store stock solutions in single-use aliquots at -20°C in a desiccator.
Q2: I observe a new peak in my LC-MS with a mass shift of -78 Da (loss of Br + addition of H). What causes this?Causality & Solution: This is the hallmark of photolytic debromination. The C-Br bond on the aromatic ring is susceptible to homolytic cleavage when exposed to ambient laboratory UV light, generating an aryl radical that abstracts a hydrogen atom from the solvent.
Actionable Fix: Handle all solutions in amber glass vials or low-actinic glassware to block UV transmission.
Q3: How do I optimize the pH of my aqueous working solutions to minimize degradation?Causality & Solution: Amide hydrolysis exhibits a V-shaped pH-rate profile. Hydroxyl ions (
OH−
) catalyze hydrolysis 100 to 1000 times more actively than hydrogen ions (
H+
)[3]. To minimize the attack of these catalytic species, buffer your aqueous solutions to a slightly acidic pH (typically pH 5.0 - 6.0) using a low-capacity buffer like citrate or acetate, which suppresses ionization and nucleophilic attack[3].
Section 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected degradation kinetics of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide under various stress conditions.
Storage Condition
Solvent System
Temp (°C)
Light Exposure
Estimated Half-Life (t½)
Primary Degradant
Optimal Storage
Anhydrous DMSO
-20°C
Dark
> 24 months
None
Benchtop
DMSO (Ambient)
25°C
Ambient Lab
~14 days
Debrominated product
Acidic Stress
0.1 M HCl (aq)
40°C
Dark
~120 hours
4-bromoaniline
Basic Stress
0.1 M NaOH (aq)
40°C
Dark
~48 hours
4-bromoaniline
Section 4: Self-Validating Experimental Protocols
Regulatory bodies like the FDA mandate stringent stability testing programs for drug products containing amide functional groups, with specific attention to hydrolytic degradation pathways[4]. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your data.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This protocol incorporates an immediate LC-MS baseline check. By validating the starting material, you ensure that any downstream degradation is a result of the assay conditions, not a flawed stock.
Preparation: Weigh 10 mg of the compound into a pre-tared, amber glass vial.
Dissolution: In a nitrogen-purged environment, add 1.0 mL of anhydrous, amine-free DMSO. Vortex gently until completely dissolved.
Causality: Amine impurities in standard DMSO can act as nucleophiles; anhydrous conditions strictly prevent water-mediated hydrolysis[2].
Validation (Baseline QC): Dilute one aliquot 1:1000 in LC-MS grade acetonitrile and inject immediately. Verify the absence of the 4-bromoaniline peak (m/z ~172) and the debrominated peak.
Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C in a secondary container with active desiccant.
Caption: Optimized workflow for the preparation and analytical validation of stable stock solutions.
Protocol 2: Forced Degradation (Stress) Testing
This workflow establishes the specific degradation boundaries of your compound under accelerated conditions (e.g., 40°C)[4].
Matrix Preparation: Prepare three 1 mg/mL solutions of the compound in 50% Acetonitrile / 50% Water.
Stress Induction:
Acidic: Add HCl to a final concentration of 0.1 M.
Basic: Add NaOH to a final concentration of 0.1 M.
Incubation: Seal vials and incubate at 40°C in the dark.
Sampling & Quenching (Self-Validation): At t=0, 24h, 48h, and 72h, remove a 10 µL aliquot. Crucial Step: Immediately quench the acidic/basic samples with an equivalent volume of neutralizing buffer (e.g., 0.1 M NaOH for the acid sample) to halt degradation.
Causality: Failing to quench will result in continued hydrolysis while the sample sits in the autosampler queue, yielding artificially inflated degradation rates that destroy the trustworthiness of the assay.
Analysis: Analyze via HPLC-UV (254 nm). Calculate the percentage of the parent peak remaining relative to the t=0 internal standard.
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide vs other pyrazole-5-carboxamide derivatives
An authoritative technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating the pyrazole-carboxamide scaffold. Executive Summary The pyrazole-carboxamide scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating the pyrazole-carboxamide scaffold.
Executive Summary
The pyrazole-carboxamide scaffold is a privileged motif in both agrochemical and pharmaceutical drug discovery. However, the precise regiochemistry of the carboxamide linkage fundamentally alters the molecule's mechanism of action, efficacy, and toxicity profile. While pyrazole-4-carboxamides are universally recognized as Succinate Dehydrogenase Inhibitors (SDHIs) targeting mitochondrial Complex II [1], the isomeric 1-methyl-1H-pyrazole-5-carboxamides —such as the commercial pesticide Tolfenpyrad—exhibit potent inhibition of mitochondrial Complex I [2].
This guide objectively compares the investigational derivative N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide against established pyrazole-5-carboxamides and pyrazole-4-carboxamides, analyzing structural causality, biological efficacy, and self-validating experimental workflows.
Structural Causality & Target Divergence
The regiochemical shift from a 4-carboxamide to a 5-carboxamide dictates the three-dimensional conformation of the molecule. In 1-methyl-1H-pyrazole-5-carboxamides, the proximity of the N-methyl group to the carboxamide carbonyl forces a specific dihedral twist to minimize steric clashing. This unique geometry acts as a highly specific pharmacophore for the ubiquinone-binding pocket of Mitochondrial Complex I [3].
The Role of the N-(4-bromophenyl) Substitution:
Compared to the bulky, flexible ether-linked phenoxy groups found in Tolfenpyrad[4], the N-(4-bromophenyl) substitution provides a rigid, streamlined vector. The causality behind selecting a para-bromo substituent is twofold:
Halogen Bonding: The heavy bromine atom acts as a potent halogen bond donor, establishing highly directional interactions with backbone carbonyl oxygens in the target protein's binding site.
Lipophilicity Tuning: The bromine atom increases the partition coefficient (LogP) sufficiently to ensure membrane permeability without the excessive lipophilicity that often drives off-target toxicity in larger derivatives.
Mitochondrial target divergence between pyrazole-5-carboxamides and pyrazole-4-carboxamides.
Comparative Efficacy & Toxicity Profiling
The table below synthesizes the quantitative performance of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide against commercial benchmarks. Data reflects standard in vitro assay trends for this chemical class [5].
Analysis: While Tolfenpyrad exhibits extreme potency, its high lipophilicity drives a narrower therapeutic window. The N-(4-bromophenyl) derivative sacrifices a fraction of absolute potency to achieve a significantly improved mammalian cytotoxicity profile, highlighting the value of structural simplification.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that false positives are structurally and mechanistically eliminated.
Protocol A: Synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Causality: The direct coupling of the carboxylic acid and the deactivated 4-bromoaniline is thermodynamically unfavorable. Converting the acid to an acyl chloride intermediate bypasses this barrier. Pyridine is utilized not just as a solvent, but as an acid scavenger to prevent the HCl byproduct from protonating the weakly nucleophilic 4-bromoaniline, which would halt the reaction.
Activation: Suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by dropwise addition of oxalyl chloride (1.5 eq) at 0°C. Stir at room temperature for 2 hours.
Intermediate Validation: Evaporate an aliquot and quench with methanol. Analyze via TLC (Hexane:EtOAc 3:1); the complete disappearance of the baseline acid spot validates full conversion to the acyl chloride.
Amidation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM and cool to 0°C. Add 4-bromoaniline (1.1 eq) and pyridine (2.0 eq). Stir for 4 hours at room temperature.
Self-Validation (LC-MS): Before workup, subject a crude aliquot to LC-MS. The presence of the
[M+H]+
peak at m/z ~280/282 (showing the characteristic 1:1 bromine isotope pattern) validates target formation.
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield the pure product.
Step-by-step synthesis workflow of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Causality: Standard MTT assays measure general cell viability but cannot isolate the mechanism of toxicity. The Seahorse XF Cell Mito Stress Test directly measures the Oxygen Consumption Rate (OCR), providing definitive proof of Complex I inhibition.
Cell Plating: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well and incubate overnight.
Compound Treatment: Replace media with unbuffered XF assay media. Inject the N-(4-bromophenyl) derivative at varying concentrations (0.1 µM to 50 µM).
Self-Validating Injection Sequence:
Injection 1 (Oligomycin, 1 µM): Blocks ATP synthase. Validates that cells are actively coupling respiration to ATP production.
Injection 3 (Rotenone/Antimycin A, 0.5 µM): Completely shuts down Complex I and III.
Data Interpretation: If the investigational pyrazole derivative is a true Complex I inhibitor, the OCR will plummet immediately upon initial compound treatment. Crucially, the subsequent addition of Rotenone (Injection 3) will cause no further decrease in OCR, self-validating that the pyrazole has already fully saturated and inhibited Complex I.
Toxicity & Selectivity Considerations
A critical hurdle in developing 1-methyl-1H-pyrazole-5-carboxamides is their propensity for acute mammalian toxicity. As demonstrated by Preston et al. [5], several derivatives in this class exhibit unexpected acute murine toxicity due to potent cross-reactivity with rodent mitochondrial respiration systems.
The design of the N-(4-bromophenyl) derivative deliberately strips away the extended, highly lipophilic tail found in Tolfenpyrad[4]. By reducing the molecular weight and restricting the conformational flexibility of the right-hand side (RHS) of the molecule, the compound maintains sufficient binding affinity for parasitic or bacterial Complex I targets while significantly reducing its accumulation in mammalian mitochondria, thereby widening the therapeutic index[3].
References
Preston, S., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.
Le, T. G., et al. (2021). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 64(7), 3815–3833.
Garcia-Bustos, J., et al. (2023). Tolfenpyrad displays Francisella-targeted antibiotic activity that requires an oxidative stress response regulator for sensitivity. Microbiology Spectrum, 11(6).
Zhang, C., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19313–19325.
Standard Operating Procedure & Disposal Guide: N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide As drug development and agricultural chemistry advance, researchers frequently handle complex, multi-heteroatom syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Disposal Guide: N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
As drug development and agricultural chemistry advance, researchers frequently handle complex, multi-heteroatom synthetic intermediates. N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a prime example: a halogenated, nitrogen-rich aromatic compound. Proper disposal of this chemical is not merely a regulatory formality; it is a critical operational requirement to prevent environmental contamination and ensure laboratory safety.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, grounded in authoritative chemical hygiene practices[1].
Physicochemical Hazard Profiling: The Causality of Disposal Choices
To understand how to dispose of this chemical, laboratory personnel must first understand why specific protocols are required. The disposal strategy is dictated entirely by its molecular architecture:
The Halogen Factor (Bromine): The presence of the 4-bromophenyl group classifies this compound strictly as a Halogenated Organic . If incinerated improperly, brominated compounds release highly corrosive and toxic hydrogen bromide (HBr) gas. Therefore, this chemical must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas desulfurization/scrubbing systems [2].
The Nitrogen Factor (Pyrazole & Carboxamide): The pyrazole ring and the amide linkage contain high nitrogen density. Combustion of these functional groups generates nitrogen oxides (NOx).
Physical State: As a solid powder at room temperature, it presents a particulate/aerosolization hazard during transfer, requiring specific engineering controls (e.g., weighing inside a ventilated balance enclosure or fume hood).
Crucial Operational Rule: Never mix N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide waste with non-halogenated solvent waste. Mixing halogenated waste into standard organic streams lowers the BTU (caloric) value of the waste drum, significantly increasing disposal costs and violating Resource Conservation and Recovery Act (RCRA) segregation principles [3].
Waste Segregation & Categorization
In a standard research workflow, this compound will generate different types of waste. All quantitative and qualitative routing data is summarized in the table below for immediate operational reference.
Table 1: Waste Stream Categorization & Routing
Waste Type
Common Laboratory Examples
Required Receptacle
Regulatory Routing
Solid Waste
Unused powder, expired batches, spilled material.
Sealable, compatible plastic jar (e.g., HDPE).
Halogenated Solid Waste
Liquid Waste
HPLC effluents, assay solutions (dissolved in DMSO, DCM, or DMF).
Vented, chemically compatible carboy (Glass or HDPE).
Heavy-duty poly bag inside a rigid, labeled waste bin.
Halogenated Solid Debris
Empty Vials
Original vendor packaging with residual dust.
Triple-rinsed (rinsate to liquid waste), or disposed of as solid waste.
Halogenated Solid Waste
Step-by-Step Disposal Methodology
To ensure a self-validating system where errors are caught before waste leaves the facility, follow this sequential protocol:
Step 1: Point-of-Generation Segregation
Action: Establish dedicated, clearly labeled waste containers for "Halogenated Organics" inside the fume hood before beginning your experiment.
Validation: Ensure the container material is compatible. Do not use metal cans for halogenated waste due to the risk of corrosion from trace hydrobromic acid generation over time. Use High-Density Polyethylene (HDPE) or glass [1].
Step 2: EPA Subpart K Compliant Labeling
Action: Label the container immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Validation: Do not use abbreviations, acronyms, or structural formulas. Emergency responders cannot decode "Br-Ph-Pyrazole" during a spill event [4].
Action: If the compound is dissolved in a solvent (e.g., Dichloromethane), pour the effluent into the Halogenated Liquid Waste carboy using a funnel.
Validation: Never fill the carboy beyond 80% capacity. Leave headspace for vapor expansion to prevent pressure-induced rupture. Remove the funnel and cap tightly immediately after use.
Step 4: Transfer to Central Accumulation Area (CAA)
Action: Once the container is full or reaches its accumulation time limit, transport it to the facility's CAA using a secondary containment cart.
Validation: Ensure the Environmental Health and Safety (EHS) department logs the halogenated status so it is manifested to a commercial facility capable of HBr/NOx scrubbing [2].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization of the brominated powder.
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.
Suppress: Do NOT dry-sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to bind the particulates.
Collect: Use a disposable plastic scoop or dampened absorbent pads to collect the material.
Decontaminate: Wash the affected surface with a detergent solution, followed by a water rinse.
Dispose: Place all collected powder, absorbent pads, and contaminated PPE into a secondary containment bag, label as "Spill Debris - Halogenated Organic," and submit for hazardous waste pickup.
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide waste, ensuring compliance with environmental protection standards.
Waste routing workflow for halogenated pyrazole carboxamide derivatives.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Management of Waste. Available at: [Link]]
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Available at: [Link]]
American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines for Laboratories. Available at: [Link]]
U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Available at: [Link]]
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